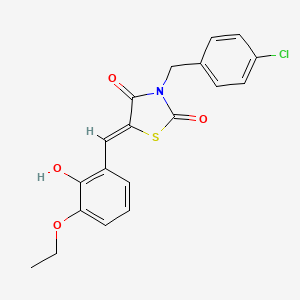
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
描述
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CBT, is a thiazolidinedione derivative. CBT has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
作用机制
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects through various mechanisms. In cancer cells, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt pathway. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits cell proliferation by inducing G1 phase cell cycle arrest and suppressing the expression of cyclin D1 and CDK4.
In diabetes, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and increasing the expression of glucose transporter 4 (GLUT4) in adipocytes. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also reduces the levels of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
In inflammation, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway and inhibiting the expression of COX-2 and iNOS.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione induces DNA damage and inhibits DNA repair mechanisms. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also reduces the levels of reactive oxygen species (ROS) and increases the levels of glutathione (GSH), a potent antioxidant.
In diabetes, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione improves glucose uptake and insulin sensitivity by increasing the expression of GLUT4 and activating the AMPK pathway. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also reduces the levels of pro-inflammatory cytokines, which are elevated in diabetic patients.
In inflammation, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines and reduces the expression of COX-2 and iNOS. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes.
实验室实验的优点和局限性
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is readily available and can be synthesized using simple chemical reactions. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is also stable under various conditions and can be stored for long periods without degradation.
However, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has low solubility in water, which limits its use in aqueous solutions. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also has low bioavailability, which limits its use in in vivo experiments.
未来方向
For 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione research include:
1. Development of more potent analogs of 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione with improved pharmacological properties.
2. Investigation of the synergistic effects of 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione with other chemotherapeutic agents in cancer treatment.
3. Evaluation of the safety and efficacy of 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in animal models of diabetes and inflammation.
4. Investigation of the molecular mechanisms underlying the pharmacological effects of 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
5. Development of novel drug delivery systems to enhance the bioavailability of 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
Conclusion:
In conclusion, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various disease models. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including easy synthesis and stability under various conditions. However, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also has some limitations, including low solubility and bioavailability. Future research on 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione should focus on exploring its potential therapeutic applications and developing more potent analogs with improved pharmacological properties.
科学研究应用
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In diabetes research, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipocytes. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are elevated in diabetic patients.
In inflammation research, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and IL-6, and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
属性
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-2-25-15-5-3-4-13(17(15)22)10-16-18(23)21(19(24)26-16)11-12-6-8-14(20)9-7-12/h3-10,22H,2,11H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVFACBZDNEDAW-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3678751.png)
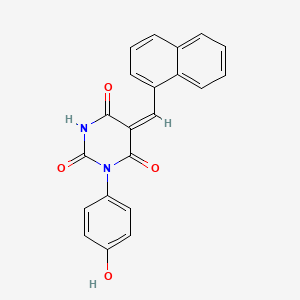
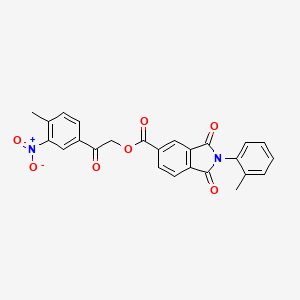
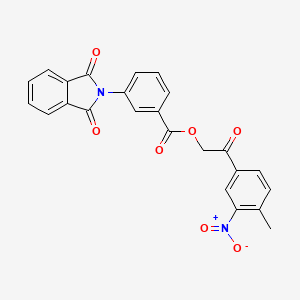
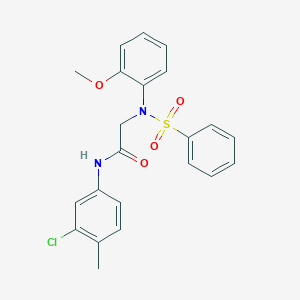
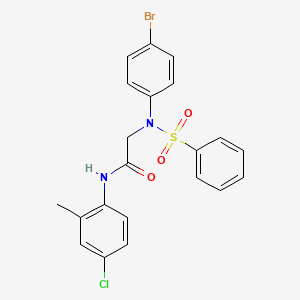
![4-bromo-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3678792.png)

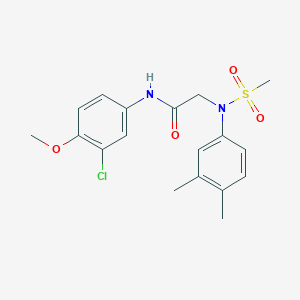
![2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3678810.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3678818.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3678824.png)
![N~1~-(4-chlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678834.png)
![1-(3,4-dichlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3678840.png)